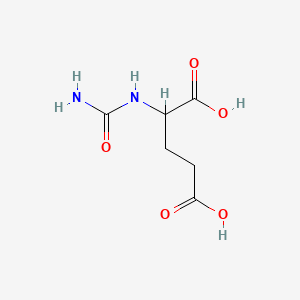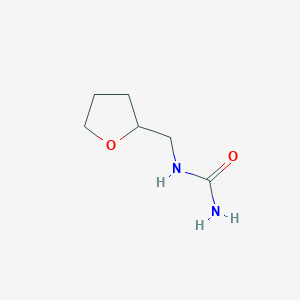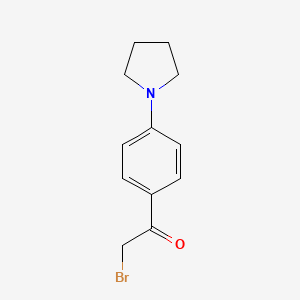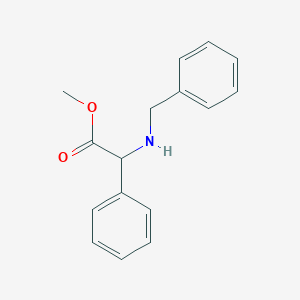
Methyl 2-(benzylamino)-2-phenylacetate
Vue d'ensemble
Description
Methyl 2-(benzylamino)-2-phenylacetate is a compound that has been explored in various research contexts due to its potential applications in organic synthesis and medicinal chemistry. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be informative for a comprehensive analysis of Methyl 2-(benzylamino)-2-phenylacetate.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions starting from simple precursors. For instance, Methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate was prepared from L-serine in a nine-step process with an overall yield of 24% . This suggests that the synthesis of Methyl 2-(benzylamino)-2-phenylacetate could also involve multiple steps, possibly starting from an amino acid or a similar CH-acidic compound. The iron-catalyzed benzylation of 1,3-dicarbonyl compounds is another relevant reaction that could potentially be applied to the synthesis of Methyl 2-(benzylamino)-2-phenylacetate, as it allows for the introduction of a benzyl group into a molecule .
Molecular Structure Analysis
The molecular structure of Methyl 2-(benzylamino)-2-phenylacetate would likely be characterized by spectroscopic methods such as 1H-NMR, 13C-NMR, and MS data, as demonstrated in the study of a related compound . X-Ray diffraction could also be used to confirm the structure, providing detailed information about the arrangement of atoms within the molecule.
Chemical Reactions Analysis
Compounds similar to Methyl 2-(benzylamino)-2-phenylacetate have been shown to participate in various chemical reactions. For example, Methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate has been used in Michael additions and Diels–Alder reactions to produce cyclopropyl-containing amino acids . This indicates that Methyl 2-(benzylamino)-2-phenylacetate could also be reactive in such transformations, potentially leading to the formation of novel compounds with interesting biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of Methyl 2-(benzylamino)-2-phenylacetate would be influenced by its functional groups and molecular structure. The presence of the benzylamino and phenyl groups could affect its solubility, boiling point, melting point, and stability. The compound's reactivity in the presence of various reagents, such as those used for the spectrophotometric determination of metal ions, could also be an important aspect of its chemical properties .
Relevant Case Studies
Although the provided papers do not mention case studies involving Methyl 2-(benzylamino)-2-phenylacetate, they do include studies on related compounds. For instance, the antibacterial activity of a similar compound was evaluated against various bacterial strains, showing bactericidal effects . Additionally, the inhibitory effect of related compounds on cholesteryl ester transfer protein activity was studied, highlighting the potential of such molecules in therapeutic applications .
Applications De Recherche Scientifique
-
Chemical Synthesis
-
Study of Molecular Interactions
- Application : A study investigated the specific interactions between the constituent molecules of binary liquid mixtures of Methyl benzoate, Ethyl benzoate and Benzyl benzoate with 2-Pentanol .
- Method : The study focused on understanding the viscosity, density, and ultrasonic velocity and their deviation of binary liquid mixtures of these benzoates with 2-Pentanol at temperatures 298.15K and 308.15K .
- Results : The calculated quantities were utilized in the Redlich-Kister equation to get the coefficients and standard errors. These parameters for the liquid mixtures were adopted in the study of the molecular interactions .
-
Medicinal Chemistry
-
Chemical Database
- Application : “{2-[(Benzylamino)methyl]phenyl}methanol”, a compound similar to Methyl 2-(benzylamino)-2-phenylacetate, is listed in the ChemSpider database .
- Method : The database provides information about the molecular formula, average mass, and monoisotopic mass of the compound .
- Results : The compound has a molecular formula of CHNO, an average mass of 227.302 Da, and a monoisotopic mass of 227.131012 Da .
-
Synthesis of Biologically Active Quinoline
- Application : Quinoline, a compound that can be synthesized using similar compounds to Methyl 2-(benzylamino)-2-phenylacetate, has versatile applications in the fields of industrial and synthetic organic chemistry .
- Method : The synthesis of quinoline involves various protocols, including transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions .
- Results : Quinoline and its derivatives have potential biological and pharmaceutical activities .
-
N-Alkylation of Amines
- Application : Benzylamines, similar to Methyl 2-(benzylamino)-2-phenylacetate, can be used in the N-alkylation of amines with alcohols .
- Method : The process utilizes the borrowing hydrogen methodology and can be performed using a highly active Mn (I) pincer catalyst .
- Results : A broad range of anilines and more challenging aliphatic amines were alkylated .
-
Chemical Database
- Application : “{2-[(Benzylamino)methyl]phenyl}methanol”, a compound similar to Methyl 2-(benzylamino)-2-phenylacetate, is listed in the ChemSpider database .
- Method : The database provides information about the molecular formula, average mass, and monoisotopic mass of the compound .
- Results : The compound has a molecular formula of CHNO, an average mass of 227.302 Da, and a monoisotopic mass of 227.131012 Da .
-
Synthesis of Biologically Active Quinoline
- Application : Quinoline, a compound that can be synthesized using similar compounds to Methyl 2-(benzylamino)-2-phenylacetate, has versatile applications in the fields of industrial and synthetic organic chemistry .
- Method : The synthesis of quinoline involves various protocols, including transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions .
- Results : Quinoline and its derivatives have potential biological and pharmaceutical activities .
-
N-Alkylation of Amines
- Application : Benzylamines, similar to Methyl 2-(benzylamino)-2-phenylacetate, can be used in the N-alkylation of amines with alcohols .
- Method : The process utilizes the borrowing hydrogen methodology and can be performed using a highly active Mn (I) pincer catalyst .
- Results : A broad range of anilines and more challenging aliphatic amines were alkylated .
Safety And Hazards
The safety and hazards associated with “Methyl 2-(benzylamino)-2-phenylacetate” are not clearly documented in the available resources. However, similar compounds often require careful handling to avoid skin and eye irritation, and respiratory discomfort91011.
Orientations Futures
The future directions for research on “Methyl 2-(benzylamino)-2-phenylacetate” are not clearly documented in the available resources. However, similar compounds often have potential applications in medicinal chemistry and drug discovery12.
Please note that this analysis is based on the limited information available and may not fully represent the characteristics of “Methyl 2-(benzylamino)-2-phenylacetate”. For a more accurate and comprehensive analysis, further research and resources would be required.
Propriétés
IUPAC Name |
methyl 2-(benzylamino)-2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-19-16(18)15(14-10-6-3-7-11-14)17-12-13-8-4-2-5-9-13/h2-11,15,17H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKILDAUSVSANBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60395222 | |
| Record name | methyl 2-(benzylamino)-2-phenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(benzylamino)-2-phenylacetate | |
CAS RN |
78907-06-9 | |
| Record name | methyl 2-(benzylamino)-2-phenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl Spiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1273943.png)
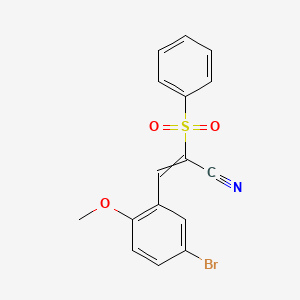
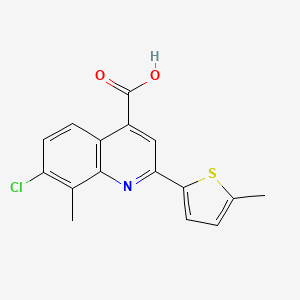
![2-{[(1-Phenylethyl)amino]methyl}phenol](/img/structure/B1273953.png)
![2-Amino-5-propyl[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one](/img/structure/B1273955.png)
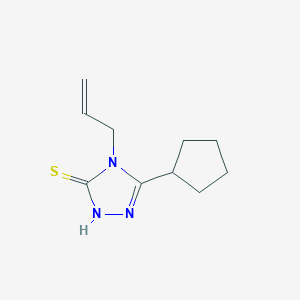



![3-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonyl Chloride](/img/structure/B1273967.png)
![5-[1-(2,3-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1273971.png)
